molecular formula C18H19ClN2O B2564665 3-(3-chlorophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide CAS No. 2034206-77-2

3-(3-chlorophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide

Cat. No.: B2564665
CAS No.: 2034206-77-2
M. Wt: 314.81
InChI Key: YNIXJOSZWHMHOW-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a 3-chlorophenyl group and a pyridinylmethyl moiety. The 3-chlorophenyl group is a common pharmacophore in medicinal chemistry, often associated with enhanced lipophilicity and receptor-binding affinity .

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O/c19-17-3-1-2-13(9-17)4-7-18(22)21-11-14-8-16(12-20-10-14)15-5-6-15/h1-3,8-10,12,15H,4-7,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIXJOSZWHMHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of the 3-chlorophenyl intermediate through chlorination reactions.

    Cyclopropylpyridinyl Intermediate: The cyclopropylpyridinyl group is synthesized separately, often through cyclization reactions involving pyridine derivatives.

    Amide Bond Formation: The final step involves the coupling of the chlorophenyl and cyclopropylpyridinyl intermediates through amide bond formation. This is typically achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3-chlorophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
This compound C₁₈H₁₈ClN₂O (inferred) ~317.8 (calculated) Not reported 3-Chlorophenyl, 5-cyclopropylpyridinylmethyl
N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide C₁₇H₁₄ClN₂OS 353.8 Not reported Benzothiazole, 3-chlorophenyl
3-[5-(3-Chlorophenyl)furan-2-yl]-N-(2-methylphenyl)propanamide C₂₀H₁₈ClNO₂ 339.8 Not reported 3-Chlorophenyl, furan, 2-methylphenyl
N-(3-Chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide C₂₀H₁₈ClNO₃ 355.8 Not reported 3-Chlorophenyl, 4-methoxyphenyl-furan
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) C₁₆H₁₇N₅O₂S₂ 375.5 134–178 Thiazole-oxadiazole hybrid, 3-methylphenyl

Key Observations:

  • Substituent Diversity: The target compound’s 5-cyclopropylpyridinylmethyl group distinguishes it from benzothiazole (), furan (), and oxadiazole-thiazole hybrids (). Cyclopropyl groups may enhance metabolic stability compared to larger alkyl or aromatic substituents.
  • The 4-methoxyphenyl-furan substituent in increases molecular weight but could enhance solubility via methoxy’s polar character.

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